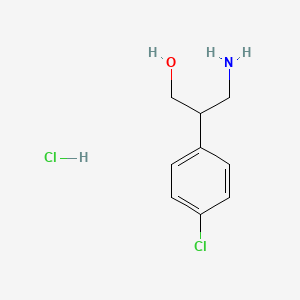

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride

描述

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride is a chiral organic compound characterized by a propanol backbone substituted with a 4-chlorophenyl group at position 2 and an amino group at position 3, with a hydrochloride counterion. This compound belongs to the class of β-amino alcohols, which are widely studied for their applications in asymmetric synthesis and pharmaceutical intermediates .

属性

IUPAC Name |

3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHANBNNYUETTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and nitromethane.

Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide to form 4-chloro-β-nitrostyrene.

Reduction: The nitro group in 4-chloro-β-nitrostyrene is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst or using a chemical reducing agent such as lithium aluminum hydride.

Hydrolysis: The resulting amine is then hydrolyzed to yield 3-Amino-2-(4-chlorophenyl)propan-1-ol.

Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

Oxidation: The hydroxyl group in 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Nucleophiles: Halides, alkoxides.

Major Products

Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropan-1-ol.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychological disorders.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the interaction of amino alcohols with biological systems.

Industrial Applications: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

作用机制

The mechanism of action of 3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen-Substituted Aromatic Groups

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 1213160-13-4)

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- Key Differences: The fluorine atom at the para position of the phenyl ring introduces distinct electronic and steric properties compared to chlorine. American Elements provides this compound in high-purity forms, suggesting its relevance in research .

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride (CAS 154550-93-3)

- Molecular Formula: C₉H₁₃ClFNO

- Molecular Weight : 205.66 g/mol

- Key Differences : The stereochemistry (R-configuration) contrasts with the target compound’s unspecified enantiomeric form. Enantiomers often exhibit divergent biological activities, making this analog critical for chiral resolution studies .

3-Amino-1-(4-chlorophenyl)propan-1-one Hydrochloride (CAS 5442-48-8)

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 220.10 g/mol

- Key Differences: Replacement of the propan-1-ol group with a ketone (propan-1-one) alters reactivity and solubility.

Analogs with Modified Backbones or Additional Functional Groups

2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Hydrochloride

- Molecular Formula: Not explicitly stated ().

- Key Differences : The difluorocyclobutyl group introduces conformational rigidity and fluorinated hydrophobicity, which may enhance metabolic stability in drug design .

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride

Comparison Table

*Calculated based on formula C₉H₁₃Cl₂NO.

Research Implications and Key Findings

Stereochemical Considerations : The (R)- and (S)-enantiomers of fluorophenyl analogs demonstrate the importance of chirality in pharmacological activity, a factor unresolved for the target compound due to lack of stereochemical data .

Backbone Modifications : Ketone analogs (e.g., CAS 5442-48-8) may serve as prodrugs, where enzymatic reduction converts the ketone to an alcohol in vivo .

Commercial Accessibility : The discontinuation of the target compound highlights the need for synthetic customization or substitution with available analogs like fluorophenyl derivatives .

生物活性

3-Amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, also known as (S)-3-amino-2-(4-chlorophenyl)propan-1-ol hydrochloride, is a chiral compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

- Chemical Formula : CHClN\O

- Molecular Weight : Approximately 185.65 g/mol

- Chirality : The presence of a chiral center significantly influences its biological activity and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Histone Deacetylase Inhibition (HDACi) : The compound has been identified as a potential HDAC inhibitor, which can modify gene expression by increasing histone acetylation. This alteration may lead to changes in cellular functions and has implications in cancer therapy.

- Enzyme Interaction : The amino and hydroxyl groups facilitate hydrogen bonding with enzyme active sites, potentially inhibiting or modifying their activity. The chlorophenyl group enhances binding affinity, contributing to the compound's selectivity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications can significantly affect its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to target proteins |

| Variation in amine substituents | Changes pharmacokinetic properties |

| Chirality | Impacts interaction with biological targets |

Research indicates that specific modifications can enhance HDAC inhibition while reducing cytotoxicity towards normal cells.

Anticancer Activity

A notable study investigated the anticancer potential of derivatives based on this compound. The findings revealed:

- Certain derivatives exhibited IC50 values as low as 0.69 µM against HeLa cells, outperforming established chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Molecular Docking Studies

Molecular docking simulations have demonstrated that these compounds effectively bind to heat shock proteins such as TRAP1, which are implicated in cancer cell survival and proliferation. This binding affinity correlates with observed antiproliferative effects in vitro .

Additional Biological Activities

Beyond anticancer properties, research has explored other biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。